molecular formula C12H23NS3 B12728812 2-Methyl-2-(2-(2-propyl-1,3-dithiolan-2-yl)ethyl)thiazolidine CAS No. 156000-14-5

2-Methyl-2-(2-(2-propyl-1,3-dithiolan-2-yl)ethyl)thiazolidine

Cat. No.: B12728812
CAS No.: 156000-14-5
M. Wt: 277.5 g/mol
InChI Key: UTLUFWABAWXKBZ-UHFFFAOYSA-N
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Description

2-Methyl-2-(2-(2-propyl-1,3-dithiolan-2-yl)ethyl)thiazolidine is an organic compound that belongs to the class of thiazolidines. Thiazolidines are heterocyclic compounds containing a five-membered ring with a sulfur and nitrogen atom. This particular compound is characterized by the presence of a thiazolidine ring substituted with a 2-propyl-1,3-dithiolan-2-yl group and a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(2-(2-propyl-1,3-dithiolan-2-yl)ethyl)thiazolidine typically involves the reaction of thiazolidine with 2-propyl-1,3-dithiolane under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is heated to around 70-90°C to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(2-(2-propyl-1,3-dithiolan-2-yl)ethyl)thiazolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thiazolidines depending on the nucleophile used.

Scientific Research Applications

2-Methyl-2-(2-(2-propyl-1,3-dithiolan-2-yl)ethyl)thiazolidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(2-(2-propyl-1,3-dithiolan-2-yl)ethyl)thiazolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the thiazolidine ring and dithiolan group allows it to form stable complexes with metal ions, which can influence various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-2-(2-(2-propyl-1,3-dithiolan-2-yl)ethyl)thiazolidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the thiazolidine ring and dithiolan group makes it a versatile compound for various applications.

Properties

CAS No.

156000-14-5

Molecular Formula

C12H23NS3

Molecular Weight

277.5 g/mol

IUPAC Name

2-methyl-2-[2-(2-propyl-1,3-dithiolan-2-yl)ethyl]-1,3-thiazolidine

InChI

InChI=1S/C12H23NS3/c1-3-4-12(15-9-10-16-12)6-5-11(2)13-7-8-14-11/h13H,3-10H2,1-2H3

InChI Key

UTLUFWABAWXKBZ-UHFFFAOYSA-N

Canonical SMILES

CCCC1(SCCS1)CCC2(NCCS2)C

Origin of Product

United States

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